molecular formula C21H18ClNO3 B13366372 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide

Cat. No.: B13366372
M. Wt: 367.8 g/mol
InChI Key: RMDSHMFCQQMUKD-UHFFFAOYSA-N
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Description

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is an organic compound with a complex structure that includes a chloro-substituted phenyl group, a hydroxy-substituted phenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H18ClNO3/c1-26-19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13,20,24H,1H3,(H,23,25)

InChI Key

RMDSHMFCQQMUKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O

Origin of Product

United States

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